molecular formula C20H15N5O B13104817 5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL CAS No. 351456-28-5

5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL

Cat. No.: B13104817
CAS No.: 351456-28-5
M. Wt: 341.4 g/mol
InChI Key: UGACSUMQKHVXSM-UHFFFAOYSA-N
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Description

5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL is a complex organic compound that features a unique structure combining benzimidazole, indazole, and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and indazole intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include strong bases like potassium tert-butoxide and solvents such as dimethyl sulfoxide (DMSO). The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL is unique due to its combination of three distinct heterocyclic structures, which confer a broad spectrum of chemical reactivity and biological activity. This structural complexity allows for versatile applications in various fields of research and industry .

Properties

CAS No.

351456-28-5

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

5-[3-(1H-benzimidazol-2-yl)-1H-indazol-5-yl]-4-methylpyridin-3-ol

InChI

InChI=1S/C20H15N5O/c1-11-14(9-21-10-18(11)26)12-6-7-15-13(8-12)19(25-24-15)20-22-16-4-2-3-5-17(16)23-20/h2-10,26H,1H3,(H,22,23)(H,24,25)

InChI Key

UGACSUMQKHVXSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1C2=CC3=C(C=C2)NN=C3C4=NC5=CC=CC=C5N4)O

Origin of Product

United States

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